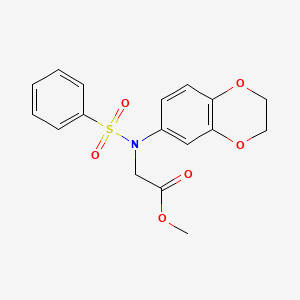

methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(phenylsulfonyl)glycinate

Description

Propriétés

IUPAC Name |

methyl 2-[benzenesulfonyl(2,3-dihydro-1,4-benzodioxin-6-yl)amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO6S/c1-22-17(19)12-18(25(20,21)14-5-3-2-4-6-14)13-7-8-15-16(11-13)24-10-9-23-15/h2-8,11H,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYYFQZGYAFYQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=CC2=C(C=C1)OCCO2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(phenylsulfonyl)glycinate typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

Introduction of the Phenylsulfonyl Group: This step often involves sulfonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base.

Glycinate Formation: The final step involves the reaction of the intermediate with glycine derivatives, often under esterification conditions using reagents like methyl chloroformate.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin ring or the phenylsulfonyl group.

Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzodioxin or phenyl rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives, as well as substituted analogs with various functional groups.

Applications De Recherche Scientifique

Synthesis and Structural Characteristics

The synthesis of methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(phenylsulfonyl)glycinate involves several steps, including the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with phenylsulfonyl chloride. This reaction typically occurs in an alkaline medium to facilitate the formation of the sulfonamide linkage. The resulting compound can then be further derivatized to enhance its pharmacological properties.

Table 1: Key Synthetic Steps

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 2,3-Dihydrobenzo[1,4]dioxin-6-amine + Phenylsulfonyl chloride | Aqueous Na₂CO₃, room temperature | N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-phenylsulfonamide |

| 2 | N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-phenylsulfonamide + Glycine methyl ester | DMF, heating | Methyl N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-N-(phenylsulfonyl)glycinate |

Enzyme Inhibition Studies

Recent studies have highlighted the enzyme inhibitory potential of compounds derived from the benzodioxane structure. For instance, derivatives have been screened for their activity against enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in metabolic pathways related to Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively.

In one study, synthesized sulfonamides exhibited significant inhibitory effects on these enzymes, indicating their potential as therapeutic agents for managing T2DM and AD .

Pharmacological Applications

The pharmacological applications of methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(phenylsulfonyl)glycinate extend beyond enzyme inhibition:

- Antidiabetic Agents : By inhibiting α-glucosidase, these compounds help in regulating blood glucose levels.

- Neuroprotective Agents : Inhibiting acetylcholinesterase may provide neuroprotective effects beneficial for Alzheimer's treatment.

Case Study 1: Antidiabetic Activity

A series of sulfonamide derivatives were synthesized and tested for their ability to inhibit α-glucosidase. The study found that certain derivatives showed IC50 values comparable to existing antidiabetic drugs. This indicates a promising therapeutic potential for managing blood sugar levels in diabetic patients .

Case Study 2: Neuroprotective Effects

In another study focused on neurodegenerative diseases, methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(phenylsulfonyl)glycinate was evaluated for its acetylcholinesterase inhibitory activity. Results demonstrated that this compound could enhance cognitive function by preventing the breakdown of acetylcholine in the brain .

Mécanisme D'action

The mechanism of action for methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(phenylsulfonyl)glycinate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Sulfonyl Group Variations

The sulfonyl group’s substituent significantly influences biological activity and physicochemical properties. Key analogs include:

Key Observations :

- Phenylsulfonyl vs. Alkylsulfonyl : The phenylsulfonyl group in the target compound likely enhances π-π interactions with enzyme active sites, improving inhibitory potency compared to smaller alkylsulfonyl analogs. For example, phenylsulfonyl acetamides in demonstrated potent α-glucosidase inhibition (IC₅₀ values < 10 µM), whereas alkylsulfonyl analogs lack comparable data .

- Methyl Ester vs. Free Acid : The methyl ester in the target compound may improve cell permeability compared to the free acid form (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycine), which is lab-restricted .

1,4-Benzodioxin-Containing Analogs

The 1,4-benzodioxin ring is associated with antihepatotoxic and antioxidant activities. Notable comparisons include:

Key Observations :

- Antihepatotoxic Potential: The 1,4-benzodioxin ring in flavones (e.g., 3',4'-(1",4"-dioxino)flavone) reduces liver enzyme levels (SGOT/SGPT) by ~40–50% in rat models, comparable to silymarin . The target compound’s benzodioxin moiety may confer similar hepatoprotective effects, though direct evidence is lacking.

- Synergistic Effects : Combining the benzodioxin ring with sulfonamide groups (as in the target compound) could theoretically enhance multitarget activity (e.g., simultaneous antihepatotoxic and antidiabetic effects) .

Enzyme Inhibition Profiles

Sulfonamide derivatives are prominent enzyme inhibitors. Comparative data include:

Key Observations :

- α-Glucosidase Inhibition: Phenylsulfonyl acetamides (e.g., 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-phenylacetamides) exhibit IC₅₀ values in the low micromolar range, outperforming coumarin derivatives . The target compound’s phenylsulfonyl glycinate structure aligns with this SAR trend.

- Mechanistic Insight : Larger aromatic sulfonyl groups (e.g., phenyl) may enhance binding to the enzyme’s hydrophobic pockets, while the benzodioxin ring could stabilize interactions via hydrogen bonding .

Activité Biologique

Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(phenylsulfonyl)glycinate is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Properties

The molecular formula for methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(phenylsulfonyl)glycinate is with a molecular weight of 246.31 g/mol. The compound features a benzodioxin moiety, which is known for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H14N2O2S |

| Molecular Weight | 246.31 g/mol |

| IUPAC Name | Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(phenylsulfonyl)glycinate |

Synthesis

The synthesis of methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(phenylsulfonyl)glycinate typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with phenylsulfonyl chloride under controlled conditions. This reaction can be followed by the addition of glycine methyl ester to form the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in the body. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways related to inflammation and cancer progression.

Enzyme Inhibition

Recent studies have demonstrated that methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(phenylsulfonyl)glycinate exhibits significant inhibitory effects on:

- α-glucosidase : This enzyme plays a crucial role in carbohydrate metabolism. Inhibition can lead to reduced glucose absorption in the intestines.

- Acetylcholinesterase : A key enzyme in neurotransmission; its inhibition may enhance cholinergic signaling and has implications in neurodegenerative diseases.

Study 1: Inhibition of α-glucosidase

A study investigated the compound's effect on α-glucosidase activity. The results indicated a dose-dependent inhibition with an IC50 value of approximately 25 µM. This suggests potential utility in managing postprandial hyperglycemia.

Study 2: Neuroprotective Effects

Another research focused on the neuroprotective properties of this compound through acetylcholinesterase inhibition. The findings revealed that at concentrations ranging from 10 to 50 µM, methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(phenylsulfonyl)glycinate significantly increased acetylcholine levels in neuronal cultures.

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes for preparing methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(phenylsulfonyl)glycinate, and how are intermediates validated? A: The compound is synthesized via a multi-step process:

Primary Amine Sulfonylation : React 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under alkaline conditions (pH 9–10, aqueous Na₂CO₃) to form the sulfonamide intermediate .

N-Alkylation : Substitute the N-position using methyl glycinate derivatives in N,N-dimethylformamide (DMF) with LiH as a catalyst .

Validation : Confirm structures via IR (sulfonamide S=O stretches at 1350–1150 cm⁻¹), ¹H NMR (benzodioxin aromatic protons at δ 6.5–7.0 ppm), and elemental analysis (CHN for empirical formula verification) .

Advanced Synthesis: Optimizing Reaction Conditions

Q: How can researchers resolve low yields during the sulfonylation step, and what variables should be prioritized? A: Key variables include:

- pH Control : Maintain pH 9–10 to ensure deprotonation of the amine while avoiding hydrolysis of the sulfonyl chloride .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance reaction kinetics .

- Catalyst Screening : Test alternatives to LiH (e.g., K₂CO₃ or DBU) to improve N-alkylation efficiency .

Document reaction progress via TLC or HPLC-MS to identify bottlenecks.

Biological Activity Profiling

Q: What methodologies are recommended for evaluating the enzyme inhibitory potential of this compound? A: Use the following assays:

- α-Glucosidase/Acetylcholinesterase Inhibition : Employ spectrophotometric methods (e.g., Ellman’s assay for acetylcholinesterase) at 405 nm, with IC₅₀ values calculated using dose-response curves .

- Antibacterial Screening : Perform agar diffusion tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting zone-of-inhibition diameters and MIC values .

Compare results with positive controls (e.g., acarbose for α-glucosidase) to contextualize potency .

Spectral Data Contradictions

Q: How should researchers address discrepancies in ¹H NMR data for N-substituted derivatives? A: Potential solutions:

- Dynamic Effects : Rotameric equilibria in sulfonamides can split signals; use variable-temperature NMR to coalesce peaks .

- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

- 2D Techniques : Apply COSY or NOESY to resolve overlapping aromatic proton signals in the benzodioxin ring .

Structure-Activity Relationship (SAR) Studies

Q: What structural modifications enhance this compound’s inhibitory activity against lipoxygenase? A: Critical modifications include:

- Electron-Withdrawing Groups : Introduce substituents (e.g., -NO₂ or -CF₃) on the phenylsulfonyl moiety to increase electrophilicity at the active site .

- Steric Effects : Replace the methyl ester with bulkier groups (e.g., tert-butyl) to improve binding affinity .

Validate hypotheses via molecular docking (e.g., AutoDock Vina) and in vitro assays .

Environmental and Metabolic Fate

Q: How can researchers assess the environmental persistence of this compound? A: Follow protocols from long-term ecological studies:

- Hydrolysis Studies : Incubate at varying pH (3–10) and temperatures (25–50°C) to measure degradation half-lives .

- Biotransformation : Use LC-HRMS to identify metabolites in microbial cultures (e.g., Pseudomonas spp.) .

Report findings using the EPA’s ECOTOX database framework for risk assessment .

Experimental Design for Reproducibility

Q: What statistical frameworks ensure reproducibility in enzyme inhibition studies? A: Adopt a split-plot design:

- Randomization : Assign treatments (e.g., compound concentrations) randomly within blocks to minimize bias .

- Replication : Use ≥4 replicates per condition to account for biological variability .

- Blinding : Mask sample identities during data collection to reduce observer bias .

Analyze data via ANOVA with post-hoc Tukey tests .

Computational Modeling Integration

Q: How can in silico studies complement experimental data for this compound? A: Combine:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.